[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine
Overview
Description
[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine is a heterocyclic compound with a unique structure that incorporates both thiadiazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine typically involves the reaction of 3,4-diaminopyrazine with sulfur-containing reagents. One common method is the cyclization of 3,4-diaminopyrazine with sulfur monochloride (S2Cl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as a solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as a solvent.
Substitution: Halogens, amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Halogenated derivatives, amino derivatives, thiol derivatives.
Scientific Research Applications
[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of [1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Oxadiazolo[3,4-b]pyrazine: Similar structure but with an oxygen atom instead of sulfur.
[1,2,5]Selenadiazolo[3,4-b]pyrazine: Contains selenium instead of sulfur. Studied for its unique electrochemical properties.
[1,2,5]Thiadiazolo[3,4-c]pyrazine: Different ring fusion pattern, leading to distinct electronic properties.
Uniqueness
[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms, which confer distinct electronic and chemical properties
Properties
IUPAC Name |
[1,2,5]thiadiazolo[3,4-b]pyrazine-5,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6S/c5-1-2(6)8-4-3(7-1)9-11-10-4/h(H2,5,7,9)(H2,6,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJPILXNTCDVSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC2=NSN=C2N=C1N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310318 | |
Record name | [1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113035-18-0 | |
Record name | [1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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